
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is an organic compound belonging to the furan derivatives family. This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl groups and a nitrile group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile typically involves the reaction of cyclopropenone with β-keto esters. This reaction is often catalyzed by organocatalysts, leading to the formation of the desired furan derivative in moderate yield and low enantiomeric purity . The reaction conditions usually include the use of solvents like n-hexane and ethyl acetate, and the purification of the product is achieved through column chromatography or preparative thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrile group or the furan ring.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential biological activities suggest it could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound’s biological activities are likely due to its ability to interfere with specific biochemical pathways in microorganisms, leading to antibacterial and antifungal effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112084-65-8 |
|---|---|
Fórmula molecular |
C23H15NO2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-oxo-4,5,5-triphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-20-21(17-10-4-1-5-11-17)23(26-22(20)25,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clave InChI |
DGSOMCPCBJOGHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



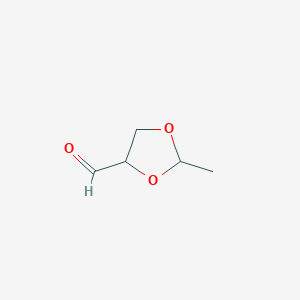
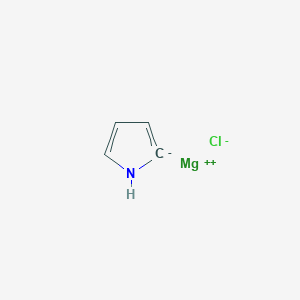


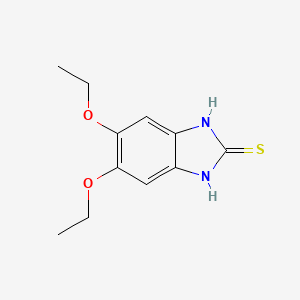
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
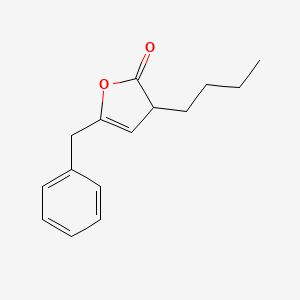
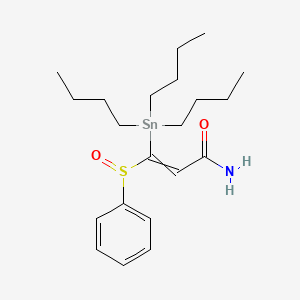
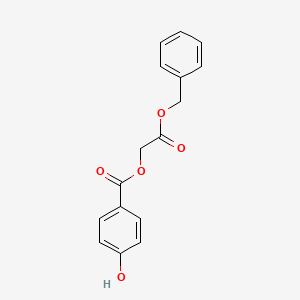
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
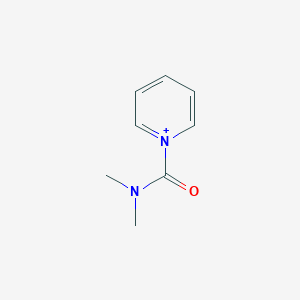
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)

